molecular formula C10H10FNO B3057101 1-(2-Fluorophenyl)pyrrolidin-2-one CAS No. 7661-31-6

1-(2-Fluorophenyl)pyrrolidin-2-one

Cat. No. B3057101
CAS RN: 7661-31-6
M. Wt: 179.19
InChI Key: OJZJLVBLNLUDKS-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)pyrrolidin-2-one is a compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine and its derivatives, including pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Pyrrolidin-2-ones are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring and its derivatives, including pyrrolidin-2-one, allow a greater chance of generating structural diversity .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a cascade of reactions, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of these reactions can be easily tuned by using a specific oxidant and additive .

Scientific Research Applications

Synthesis and Characterization

  • The compound 1-(2-Fluorophenyl)pyrrolidin-2-one has been synthesized and characterized in various research studies. For instance, a study outlined the synthesis, characterization, and crystal structure of a related compound, demonstrating its potential for further chemical investigations (Sharma et al., 2013).

Chemical Analysis and Reactivity

  • Detailed chemical syntheses and comprehensive analytical characterizations of related substances have been conducted to understand their properties better. This includes studies involving mass spectrometry, chromatography, and nuclear magnetic resonance spectroscopy (Dybek et al., 2019).

Non-linear Optics and Drug Development

  • Research into the synthesis and reactivity of compounds like this compound has applications in non-linear optics and potential drug development. A study conducted extensive theoretical and experimental analyses to explore these applications, highlighting the molecule's stability, charge transfer, and reactivity properties (Murthy et al., 2017).

Development of Biologically Active Compounds

  • This compound serves as an important intermediate in the synthesis of biologically active compounds. Research shows the systematic development of these compounds through various chemical processes, showcasing the compound's versatility in medicinal chemistry (Wang et al., 2016).

Directed Lithiation Studies

  • Studies on the directed lithiation of related fluorophenyl compounds provide insights into the chemical behavior and reactivity of this compound. Such research contributes to a deeper understanding of its chemical properties and potential applications in synthetic chemistry (Faigl et al., 1998).

Safety and Hazards

While the specific safety and hazards of 1-(2-Fluorophenyl)pyrrolidin-2-one were not found in the retrieved papers, it’s important to note that chemicals with similar structures can be hazardous. For example, certain chemicals are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to their acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The pyrrolidine ring and its derivatives, including pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that there is potential for future research and development of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(2-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-8-4-1-2-5-9(8)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZJLVBLNLUDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001295680
Record name 1-(2-Fluorophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7661-31-6
Record name 1-(2-Fluorophenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7661-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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